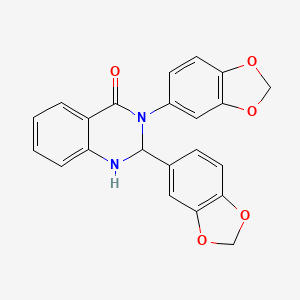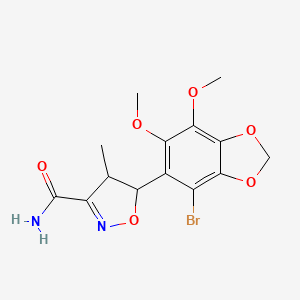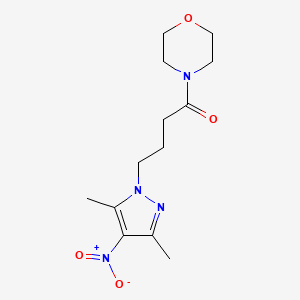
2,3-bis(1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodioxole derivatives with tetrahydroquinazoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the aromatic rings, where substituents can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)PROPANAL
- 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)QUINOXALINE-6-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE stands out due to its unique tetrahydroquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16N2O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,3-bis(1,3-benzodioxol-5-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H16N2O5/c25-22-15-3-1-2-4-16(15)23-21(13-5-7-17-19(9-13)28-11-26-17)24(22)14-6-8-18-20(10-14)29-12-27-18/h1-10,21,23H,11-12H2 |
InChI Key |
VGUIUWFHIDMHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloropyridin-2-yl)amino]-3-cyclopentyl-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11471366.png)
![3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11471371.png)


![N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide](/img/structure/B11471393.png)

![3'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11471408.png)
![4-amino-N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-7-oxo-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11471414.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B11471434.png)
![7-Tert-butyl-5-(4-chlorophenyl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11471439.png)

![methyl [4-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11471449.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11471457.png)
